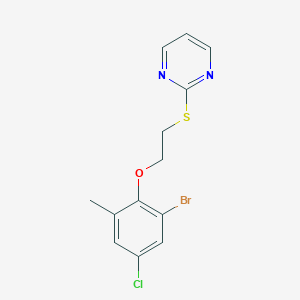
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, also known as BCPSE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCPSE belongs to the family of sulfhydryl-containing compounds, which are known to have antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal studies, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether has been shown to reduce tumor growth and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its ability to scavenge free radicals and inhibit oxidative stress, which makes it a promising candidate for the treatment of diseases related to oxidative stress. However, one limitation of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which are important factors to consider when developing a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome, which has been shown to play a key role in overall health and disease. Additionally, more studies are needed to determine the toxicity and pharmacokinetics of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether, which will be important for its development as a therapeutic agent.
Conclusion
In conclusion, 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to scavenge free radicals and inhibit oxidative stress makes it a promising candidate for the treatment of diseases related to oxidative stress. However, more studies are needed to determine its toxicity and pharmacokinetics, and to explore its potential use in various fields of medicine.
Méthodes De Synthèse
The synthesis of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether involves a multistep process that starts with the reaction of 2-bromo-4-chloro-6-methylphenol with 2-mercaptoethylamine hydrochloride to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl pyrimidine-5-carboxylate to form 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether. The purity and yield of 2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether can be improved by recrystallization and chromatography techniques.
Propriétés
Nom du produit |
2-Bromo-4-chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether |
|---|---|
Formule moléculaire |
C13H12BrClN2OS |
Poids moléculaire |
359.67 g/mol |
Nom IUPAC |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3 |
Clé InChI |
UVCQWGNMSUBHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
SMILES canonique |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)

![3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B215420.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)

![4-(butyrylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)
![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)


